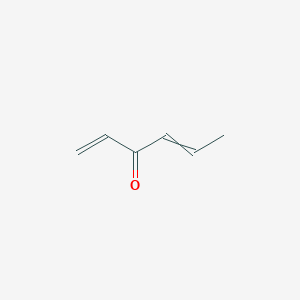

Hexa-1,4-dien-3-one

Description

Structure

2D Structure

Properties

CAS No. |

10575-36-7 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

hexa-1,4-dien-3-one |

InChI |

InChI=1S/C6H8O/c1-3-5-6(7)4-2/h3-5H,2H2,1H3 |

InChI Key |

ZMYSGNXLIXWNDV-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Hexa 1,4 Dien 3 One and Its Derivatives

Established Synthetic Pathways

Traditional synthetic routes provide foundational methods for constructing the basic hexadienone framework. These pathways, including condensation reactions, reduction-based approaches, and multi-component reactions, are valued for their reliability and applicability to a range of substrates.

Aldol (B89426) condensation reactions are a cornerstone for forming carbon-carbon bonds and are particularly useful for synthesizing α,β-unsaturated ketones. thieme.com The synthesis of a divinyl ketone structure like hexa-1,4-dien-3-one can be achieved through a crossed or directed aldol condensation. This typically involves the reaction of an enolate, or its equivalent, with an α,β-unsaturated aldehyde. nih.gov

For instance, the enolate of acetone (B3395972) can react with two equivalents of an aldehyde in a condensation reaction to produce a dienone. A well-known example is the synthesis of dibenzalacetone from benzaldehyde (B42025) and acetone. scribd.com A similar strategy can be envisioned for this compound, potentially using a reaction between the enolate of but-3-en-2-one (B6265698) and formaldehyde, or a related strategy involving the reaction of an appropriate enolate with an α,β-unsaturated aldehyde, followed by dehydration. thieme.com The choice of base and reaction conditions is critical to favor the desired condensation product and minimize self-condensation side reactions. rsc.org

Table 1: Examples of Aldol Condensation for Dienone Synthesis

| Enolate Precursor | Carbonyl Partner | Base/Catalyst | Product Type |

|---|---|---|---|

| Acetone | Benzaldehyde (2 eq.) | NaOH | 1,5-Diphenyl-1,4-pentadien-3-one scribd.com |

| Butan-2-one | Propenal | Base (e.g., LDA) | Substituted this compound |

This table presents plausible reaction schemes based on established aldol condensation principles.

Reduction methodologies offer an alternative route to the 1,4-diene scaffold. A key strategy is the partial hydrogenation of a corresponding diyne precursor, such as Hexa-1,4-diyn-3-one. The selective reduction of alkynes to alkenes allows for precise installation of the double bonds. Catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are commonly used to achieve cis-alkenes by stopping the hydrogenation at the alkene stage. This method provides excellent stereochemical control.

Another approach involves the reduction of other functional groups. While pinacol (B44631) coupling typically leads to diols from dicarbonyls, other reductive cross-coupling methods can be adapted to form the desired carbon skeleton, which may then be further modified to yield the final dienone product.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer an efficient pathway to complex molecules. frontiersin.orgorganic-chemistry.org They are advantageous due to their atom economy, reduction of intermediate isolation steps, and potential for creating molecular diversity. nih.gov

While specific MCRs for the direct synthesis of this compound are not extensively documented, established reactions can be adapted. For example, variations of the Hantzsch dihydropyridine (B1217469) synthesis, which involves an aldehyde, a β-ketoester, and ammonia, demonstrate the power of MCRs in creating complex cyclic structures. nih.gov A plausible MCR for a hexadienone scaffold could involve the reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a suitable nucleophile under aqueous, catalyst-free conditions to generate a 1,4-diketone framework, which could then be converted to the target dienone. rsc.org

Advanced Stereoselective Synthetic Strategies

Modern synthetic chemistry increasingly focuses on controlling the precise three-dimensional arrangement of atoms. For derivatives of this compound that contain chiral centers, stereoselective methods are essential for accessing specific isomers.

The synthesis of 1,4-dienes requires precise control over the placement of double bonds to avoid the formation of the more thermodynamically stable conjugated 1,3-diene isomers. Several modern catalytic methods achieve this with high regioselectivity.

Metal-Mediated Allylic Alkylation : A titanium-mediated alkylation of unactivated allylic alcohols with internal alkynes can produce stereodefined 1,4-dienes with high regioselectivity. This process occurs with allylic transposition, ensuring the desired connectivity. nih.gov

Nickel-Catalyzed Cross-Coupling : The direct reaction of allylic alcohols with alkenyl boronates, catalyzed by a nickel complex, provides 1,4-dienes in good yields with high regio- and stereoselectivity. organic-chemistry.org The choice of ligand on the nickel catalyst is crucial for controlling the reaction's outcome. organic-chemistry.org

Palladium-Catalyzed Reactions : Heck-type reactions and Suzuki-Miyaura cross-couplings are powerful tools for forming C-C bonds. nih.govorganic-chemistry.org For instance, the coupling of specific vinyl bromides with alkenes or the reaction of alkenyltrifluoroborates with allyl chlorides can be tailored to produce 1,4-dienes selectively. organic-chemistry.org

Table 2: Comparison of Regioselective Methods for 1,4-Diene Synthesis

| Method | Catalyst System | Key Reactants | Advantage |

|---|---|---|---|

| Allylic Alkylation | Ti(Oi-Pr)₄ | Allylic alcohol, Alkyne | Delivers stereodefined 1,4-dienes nih.gov |

| Cross-Coupling | Ni-catalyst / Ligand | Allylic alcohol, Alkenyl boronate | High functional group compatibility organic-chemistry.org |

When synthesizing substituted derivatives of this compound, controlling the stereochemistry of newly formed chiral centers is paramount. numberanalytics.comnumberanalytics.com This is achieved through asymmetric synthesis, which can involve chiral catalysts, chiral auxiliaries, or substrate-based control.

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. For instance, the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, using chiral diene ligands, is a powerful method for creating chiral centers. sigmaaldrich.com Similarly, chiral phosphoric acids can catalyze asymmetric 1,4-additions to create enantioenriched products. researchgate.net

Diastereoselective synthesis aims to form one diastereomer preferentially over others when a new stereocenter is created in a molecule that already contains one. numberanalytics.com This can be guided by existing stereocenters in the substrate or by using chiral reagents. For example, in aldol reactions involving chiral enolates, the facial selectivity of the enolate's attack on the aldehyde is influenced by the existing stereocenter, leading to predictable diastereomeric products. msu.edu Models such as the Felkin-Ahn and Cram chelation models help predict the stereochemical outcome of nucleophilic additions to carbonyls with adjacent chiral centers. youtube.com

Application of Dienylation Reagents and Olefination Methods

The construction of the dienone framework of this compound and its analogues can be achieved through various olefination strategies. These methods are pivotal in forming the carbon-carbon double bonds integral to the dienone structure.

One common approach involves the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. These reactions utilize phosphorus ylides to convert aldehydes or ketones into alkenes. For the synthesis of dienones, an α,β-unsaturated aldehyde can be reacted with a suitable phosphorane to introduce the second double bond. The stereoselectivity of the newly formed double bond can often be controlled by the choice of reagents and reaction conditions. organic-chemistry.org

The aza-Peterson olefination offers an alternative route, reacting N-phenyl imines or ketones with allyl- or benzyltrimethylsilane (B1265640) to yield 1,3-dienes and stilbene (B7821643) derivatives. organic-chemistry.org This method can be adapted for the synthesis of dienones by using appropriate starting materials.

Furthermore, the isomerization of certain intermediates can lead to the formation of conjugated dienones. For instance, the treatment of (E)-β-chlorovinyl ketones with a Brønsted base like triethylamine (B128534) can induce a soft α-vinyl enolization, which, upon catalysis with a Lewis base such as triphenylphosphine, isomerizes to the corresponding 1,3-dienones in high yields. organic-chemistry.org

Below is a table summarizing various olefination approaches for the synthesis of dienes and dienones.

| Olefination Method | Reagents | Key Features |

| Wittig/HWE Reaction | Phosphonium ylides/Phosphonate carbanions, Aldehydes/Ketones | Versatile for C=C bond formation. Stereoselectivity can be influenced. |

| Aza-Peterson Olefination | N-phenyl imines/ketones, Allyl/benzyltrimethylsilane, Schlosser's base | Produces 1,3-dienes and stilbene derivatives. organic-chemistry.org |

| Isomerization of β-chlorovinyl ketones | Triethylamine, Triphenylphosphine (catalytic) | High yields of 1,3-dienones from accessible starting materials. organic-chemistry.org |

Organometallic and Catalytic Synthesis

Modern synthetic chemistry heavily relies on organometallic and catalytic methods to achieve efficient and selective transformations. The synthesis of this compound and its derivatives has benefited significantly from these advancements.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of unsymmetrical divinyl ketones. acs.org One such method involves the carbonylative coupling of vinyl iodides with organostannanes. acs.org This reaction proceeds under mild conditions, typically at 40-50 °C and under a carbon monoxide atmosphere (15-50 psig), which allows for the presence of various functional groups. acs.org A key advantage of this method is the retention of the stereochemistry of the coupling partners in the final product. acs.org

For example, the reaction of a cycloalkenyl iodide with a vinyltin (B8441512) reagent in the presence of a palladium catalyst and carbon monoxide yields a cycloalkenyl vinyl ketone. This product can then undergo acid-catalyzed Nazarov cyclization, providing a route to bicyclo[n.3.0] systems. acs.org

Rhodium catalysts have also been employed in the synthesis and subsequent reactions of divinyl ketones. Cationic rhodium catalysts, particularly with tri-2-furyl phosphine (B1218219) as a ligand, have been used in the reductive aldol coupling of divinyl ketones with aldehydes. nih.gov This reaction proceeds via catalytic hydrogenation of the divinyl ketone to generate a rhodium enolate, which then reacts with the aldehyde. nih.govresearchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium(0)/CO | Vinyl iodide, Organostannane | Unsymmetrical divinyl ketone | Mild conditions, retention of stereochemistry. acs.org |

| Cationic Rhodium(I) | Divinyl ketone, Aldehyde | β-Hydroxyenone | Reductive aldol coupling via catalytic hydrogenation. nih.gov |

Alkyne metathesis is a powerful reaction for the redistribution of alkyne chemical bonds, catalyzed by metal alkylidyne complexes. wikipedia.org While direct synthesis of this compound via alkyne metathesis is not prominently documented, the synthesis of 1,3-dienes, which are structurally related, can be achieved through cross-enyne metathesis. This reaction involves the metathesis of an alkyne with an alkene. For instance, the reaction of an alkyne with ethylene, catalyzed by a ruthenium NHC carbene complex, can produce various 1,3-dienes. organic-chemistry.orgorganic-chemistry.org This methodology could potentially be adapted for the synthesis of dienone precursors.

While specific iterative allylation strategies for the direct synthesis of this compound are not extensively reported, this approach is a cornerstone in the synthesis of complex natural products containing polyene or related structural motifs. Iterative allylation involves the sequential addition of allyl groups to a growing carbon chain, often with high stereocontrol. This strategy could theoretically be envisioned for the construction of the carbon backbone of this compound derivatives, followed by oxidation to introduce the ketone functionality.

Retrosynthetic Analysis of this compound Architectures

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known chemical reactions.

For α,β-unsaturated ketones like this compound, a common retrosynthetic strategy is to first perform a functional group interconversion (FGI) by adding a hydroxyl group across one of the double bonds to reveal a β-hydroxy ketone. youtube.com This aldol-type intermediate can then be disconnected at the Cα-Cβ bond, leading to two simpler carbonyl compounds. youtube.comyoutube.com

Specifically for the symmetrical this compound, this disconnection would lead to propenal (acrolein) and the enolate of propanal. A more direct disconnection of the double bond in an α,β-unsaturated carbonyl can also be considered, which corresponds to a Wittig-type reaction in the forward sense. youtube.com This would disconnect this compound into an α,β-unsaturated aldehyde (propenal) and a phosphorus ylide derived from an ethyl halide.

Another powerful disconnection strategy for divinyl ketones is to recognize them as precursors for the Nazarov cyclization. wikipedia.orgorganic-chemistry.orgthermofisher.com Therefore, when a cyclopentenone ring is present in a target molecule, a key retrosynthetic step is the disconnection of the five-membered ring to a divinyl ketone intermediate. wikipedia.orgthermofisher.com

The synthesis of unsymmetrical divinyl ketones via palladium-catalyzed cross-coupling suggests a strategic disconnection at the C-C bond adjacent to the carbonyl group, leading back to a vinyl iodide and a vinyl organometallic reagent (e.g., organostannane), with carbon monoxide as a one-carbon source. acs.org

| Disconnection Strategy | Forward Reaction | Precursors |

| Aldol-type Disconnection | Aldol Condensation | Propenal, Propanal enolate |

| Wittig-type Disconnection | Wittig Reaction | Propenal, Ethylidenephosphorane |

| Nazarov Precursor | Nazarov Cyclization | (Precursor to a cyclopentenone) |

| Cross-Coupling Disconnection | Carbonylative Cross-Coupling | Vinyl iodide, Vinylstannane, CO |

Functional Group Interconversions (FGI) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a pivotal strategy in retrosynthetic analysis, involving the transformation of one functional group into another to facilitate a key disconnection or to simplify the molecular structure. tgc.ac.inlkouniv.ac.in This process does not usually simplify the carbon skeleton itself but is crucial for revealing viable synthetic pathways by converting the target molecule into a precursor that is more amenable to disconnection. tgc.ac.in In the context of this compound and its derivatives, FGI allows for the strategic manipulation of the dienone functionality to unmask simpler and more readily available starting materials.

The α,β-unsaturated ketone moiety within the this compound scaffold is a prime candidate for FGI. For instance, a common retrosynthetic step is the conversion of the enone back to a more saturated precursor, such as a β-hydroxy ketone, which is the product of an aldol reaction. lkouniv.ac.in This FGI step (C=C bond reduction and ketone to hydroxyl) simplifies the disconnection to a carbon-carbon bond formation.

Another powerful FGI strategy involves altering the oxidation state of the carbonyl group. The ketone can be retrosynthetically derived from a secondary alcohol through oxidation. pharmacy180.com This FGI (ketone to alcohol) allows for disconnections based on the formation of carbon-carbon bonds adjacent to the hydroxyl group, which can be achieved through reactions like the Grignard reaction.

The following table outlines key FGI strategies applicable to the retrosynthesis of a generic dienone structure, such as this compound.

| Target Functional Group | Precursor Functional Group (via FGI) | Forward Reaction | Purpose in Retrosynthesis |

| α,β-Unsaturated Ketone (Enone) | β-Hydroxy Ketone | Dehydration | Facilitates Aldol disconnection |

| Ketone | Secondary Alcohol | Oxidation (e.g., PCC, Swern) | Enables Grignard or similar C-C bond formation disconnections |

| Alkene | Alkyl Halide | Elimination | Allows for disconnection via nucleophilic substitution pathways |

| Ketone | Alkene | Ozonolysis | Simplifies the carbon skeleton into smaller fragments |

These FGI transformations are fundamental in devising a synthetic plan, as they provide the flexibility to navigate around synthetic challenges and utilize a broader range of starting materials. nih.gov

Application of Retrosynthetic Principles to Complex Derivatives

The principles of retrosynthesis, including strategic disconnections and FGIs, are indispensable when planning the synthesis of complex derivatives of this compound. As the molecular complexity increases, a systematic deconstruction of the target molecule becomes essential. amazonaws.com Consider a hypothetical complex derivative, (Z)-5-phenyl-1-(p-tolyl)hepta-1,4-dien-3-one.

Retrosynthetic Analysis of a Complex Derivative:

The initial step in the retrosynthesis of this complex dienone would be to identify the key functional groups and strategic bonds for disconnection. The dienone system itself suggests several possibilities.

Disconnection of the Dienone System: The α,β-unsaturated ketone can be disconnected via an aldol condensation route. This involves an FGI of the enone to a β-hydroxy ketone, followed by a C-C bond disconnection.

Wittig-type Disconnections: The double bonds within the dienone system can be retrosynthetically disconnected using the logic of the Wittig reaction or related olefination methods. This would lead to simpler aldehydes and ketones as precursors.

A plausible retrosynthetic pathway for (Z)-5-phenyl-1-(p-tolyl)hepta-1,4-dien-3-one is illustrated below:

Table of Precursors and Reactions for a Complex Derivative

This multi-step retrosynthetic analysis breaks down the complex target molecule into simple, commercially available starting materials like p-tolualdehyde, benzaldehyde, and acetaldehyde. Each disconnection is the reverse of a reliable and well-established chemical reaction. tgc.ac.in The application of FGI is evident in considering the enone as being formed from a β-hydroxy ketone, which in turn could be derived from an aldehyde and a ketone.

The power of retrosynthetic analysis in the synthesis of complex molecules lies in its logical and systematic approach. scitepress.org By deconstructing the target molecule one step at a time, chemists can devise multiple synthetic routes, evaluate their feasibility, and ultimately select the most efficient and practical pathway. nih.gov

Reaction Mechanisms and Reactivity of Hexa 1,4 Dien 3 One Systems

Cycloaddition Reactions

Cycloaddition reactions are central to the utility of the Hexa-1,4-dien-3-one framework in chemical synthesis, providing a powerful method for the construction of six-membered rings.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prototypical pericyclic reaction for this system. wikipedia.org It involves the interaction of the 4π diene system with a 2π dienophile to form a cyclohexene derivative through a single, cyclic transition state. wikipedia.org

The mechanism of the Diels-Alder reaction is predominantly a concerted process, meaning all bond-breaking and bond-forming occur in a single step without the formation of an intermediate. wikipedia.orgchemistrytalk.org This pathway is governed by orbital symmetry and proceeds through a suprafacial/suprafacial interaction of the 4π and 2π electron systems. wikipedia.org For most Diels-Alder reactions, the concerted pathway is energetically favored over a stepwise mechanism involving a diradical intermediate. semanticscholar.orgraco.cat

However, the energy difference between the concerted and stepwise transition states can sometimes be small. nih.govresearchgate.net Computational studies on related "dehydro"-Diels-Alder reactions (involving enynes or diynes) show that while the concerted route is often favored, competing stepwise mechanisms can become more accessible, particularly when the formation of a stable diradical intermediate is possible or when the transition state for the concerted reaction involves significant geometric strain. semanticscholar.orgnih.govresearchgate.net For the this compound system, the reaction is expected to follow the classic concerted mechanism, though the potential for a stepwise pathway cannot be entirely excluded under specific conditions, such as photochemical excitation.

Table 1: Mechanistic Comparison for [4+2] Cycloadditions

| Mechanism | Key Characteristics | Intermediates | Energetic Profile | Typical System |

|---|---|---|---|---|

| Concerted | Single transition state; simultaneous bond formation/cleavage. | None | Generally lower activation energy. semanticscholar.org | Thermal Diels-Alder reactions. wikipedia.org |

| Stepwise | Two-step process; formation of a diradical or zwitterionic species. | Diradical or Zwitterion | Generally higher activation energy. | Can compete in systems with stabilized intermediates or high strain. nih.gov |

When this compound reacts with a substituted dienophile, the formation of diastereomeric products, designated endo and exo, is possible. The Alder Endo Rule states that the endo product is typically the major isomer formed under kinetic control. wikipedia.orgmasterorganicchemistry.com This preference is observed even though the endo product is often the more sterically hindered diastereomer. youtube.com

The endo selectivity is explained by "secondary orbital interactions," a stabilizing overlap between the p-orbitals of the electron-withdrawing group on the dienophile and the developing π-bond at the C2 and C3 atoms of the diene in the transition state. libretexts.orgreddit.com This interaction lowers the energy of the endo transition state relative to the exo transition state, making the formation of the endo product faster. masterorganicchemistry.comyoutube.com This rule is most reliable when the dienophile contains unsaturated substituents, such as carbonyls or nitriles. wikipedia.orgreddit.com In the context of this compound acting as a diene, its reaction with dienophiles like maleic anhydride would be expected to strongly favor the endo adduct.

Table 2: Predicted Stereoselectivity in Diels-Alder Reactions of a Divinyl Ketone System

| Diene System | Dienophile | Predicted Major Product | Rationale |

|---|---|---|---|

| Divinyl Ketone | Maleic Anhydride | Endo | Strong secondary orbital overlap from anhydride carbonyls. wikipedia.org |

| Divinyl Ketone | Acrylonitrile | Endo | Secondary orbital overlap involving the nitrile π-system. masterorganicchemistry.com |

| Divinyl Ketone | Cyclopentadiene (as dienophile) | Exo favored | When the dienophile lacks a π-system for secondary overlap, sterics can dominate, favoring the less-hindered exo product. libretexts.org |

The scope of the Diels-Alder reaction can be expanded by using reactants containing heteroatoms, a variant known as the Hetero-Diels-Alder reaction. wikipedia.org In this context, the divinyl ketone framework of this compound can react with heterodienophiles, or its carbonyl group can act as part of a heterodienophile system. More commonly, related divinyl thioketones (where the C=O is replaced by C=S) have been shown to undergo efficient intermolecular and intramolecular hetero-Diels-Alder reactions to form sulfur-containing heterocycles. rsc.org

Furthermore, the α,β-unsaturated ketone moieties within this compound can themselves function as heterodienes (as a 1-oxa-1,3-butadiene system) reacting with electron-rich alkenes to form dihydropyrans. units.itresearchgate.net This reactivity significantly broadens the synthetic utility of the divinyl ketone core, allowing for the construction of various oxygen- and sulfur-containing heterocyclic structures. rsc.orgresearchgate.net

The rate and feasibility of a Diels-Alder reaction are governed by the electronic properties of the diene and dienophile, as described by frontier molecular orbital (FMO) theory. wikipedia.org

Normal Electron Demand: This is the most common scenario, involving an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com The primary orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. wikipedia.org

Inverse Electron Demand (IEDDA): This reaction involves an electron-poor diene and an electron-rich dienophile. units.it Here, the dominant interaction is between the HOMO of the dienophile and the LUMO of the diene. wikipedia.org

This compound is an electronically ambiguous molecule. The electron-withdrawing ketone group reduces the electron density of both the diene and dienophile systems within the molecule, making both components relatively electron-poor. Therefore:

When acting as a diene , it will preferentially react with electron-rich dienophiles via an inverse electron demand pathway.

When acting as a dienophile , it will react with electron-rich dienes via a normal electron demand pathway.

This dual reactivity allows for precise control over reaction design based on the choice of the reaction partner. For example, reacting this compound (as a dienophile) with an electron-donating group-substituted diene would proceed via a normal demand pathway. masterorganicchemistry.com Conversely, reacting it (as a diene) with an electron-rich alkene like a vinyl ether would proceed via an IEDDA mechanism. researchgate.net

Table 3: Electron Demand Scenarios for this compound

| This compound Role | Reaction Partner | Partner Electronics | Reaction Type | FMO Interaction |

|---|---|---|---|---|

| Diene | Ethyl vinyl ether | Electron-rich | Inverse Demand (IEDDA) units.it | HOMO(dienophile) - LUMO(diene) |

| Dienophile | 2,3-Dimethyl-1,3-butadiene | Electron-rich | Normal Demand masterorganicchemistry.com | HOMO(diene) - LUMO(dienophile) |

| Diene | Maleic anhydride | Electron-poor | Disfavored | - |

| Dienophile | Acrylonitrile | Electron-poor | Disfavored | - |

Beyond intermolecular reactions, the structure of this compound and its derivatives is well-suited for intramolecular cycloadditions, particularly under photochemical conditions. The α,β-unsaturated ketone chromophore can absorb UV light, leading to excited states that can undergo reactions not accessible thermally.

A key photochemical reaction for such systems is the intramolecular [2+2] photocycloaddition. nih.gov Upon irradiation, the double bonds of the divinyl ketone system can react with each other to form a bicyclic system containing a highly strained cyclobutane ring. rsc.org This process is a powerful method for constructing complex, polycyclic architectures that would be difficult to synthesize through other means. The formation of these strained rings is driven by the conversion of light energy into chemical energy stored as ring strain. nih.govresearchgate.net

This strain can then be used as a driving force for subsequent rearrangements. For instance, in reactions analogous to the de Mayo reaction, the strained cyclobutane-containing photoproduct can undergo fragmentation (e.g., a retro-aldol reaction) to yield a ring-expanded product, effectively using the photochemical step to add a four-carbon unit in a single transformation. nih.gov The photochemistry of dienones is a versatile tool for generating molecular complexity and accessing strained intermediates for further synthetic elaboration. nih.govresearchgate.net

Electrocyclization Processes and Associated Selectivity

Electrocyclic reactions are intramolecular pericyclic processes that involve the conversion of a conjugated π-system into a cyclic compound, forming a new sigma (σ) bond at the termini of the conjugated system. libretexts.org Divinyl ketones, such as derivatives of this compound, are known to undergo a synthetically valuable 4π-electron electrocyclization known as the Nazarov cyclization. libretexts.orgwikipedia.org

This reaction is typically promoted by thermal or acidic conditions and proceeds through a cationic intermediate. libretexts.org The mechanism involves the formation of a resonance-stabilized pentadienyl cation, which then undergoes a 4π-electrocyclic ring closure. According to the Woodward-Hoffmann rules for thermal reactions involving 4π electrons, this cyclization must proceed in a conrotatory fashion. libretexts.orgwikipedia.org This means the terminal p-orbitals of the conjugated system rotate in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond. libretexts.org

The stereochemical outcome of the reaction is highly specific and is dictated by this conrotatory motion. Substituents on the termini of the diene system will have their relative stereochemistry in the cyclopentenone product determined by this mode of ring closure.

Table 1: Selectivity Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Mode of Rotation |

|---|---|---|

| 4n (e.g., 4π in dienone) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 4π in dienone) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 6π) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 6π) | Photochemical (hν) | Conrotatory |

This table summarizes the Woodward-Hoffmann rules for predicting the stereospecificity of electrocyclic reactions.

In the context of this compound analogues, the Nazarov cyclization provides a powerful method for the synthesis of functionalized five-membered rings. libretexts.org

Electrophilic Additions to the Conjugated Diene System

The conjugated diene portion of this compound is susceptible to electrophilic attack. Unlike isolated alkenes, the reaction of conjugated dienes with electrophiles like hydrogen halides (HBr, HCl) can yield a mixture of products resulting from 1,2-addition and 1,4-addition. pressbooks.publibretexts.orglibretexts.org

Electrophilic addition to a conjugated diene typically results in two major products: the 1,2-adduct and the 1,4-adduct. almerja.com

1,2-Addition: The electrophile adds to one carbon of a double bond, and the nucleophile adds to the adjacent carbon. This is often the kinetic product, favored at lower temperatures, as it is formed faster. libretexts.orgchemistrysteps.com

1,4-Addition: The electrophile and nucleophile add to the terminal carbons (positions 1 and 4) of the conjugated system, causing the remaining double bond to shift to the central position (between carbons 2 and 3). pressbooks.pub This is frequently the thermodynamic product, as the resulting internal alkene is often more substituted and therefore more stable. libretexts.orgchemistrysteps.commasterorganicchemistry.com

The ratio of these products is highly dependent on reaction conditions, particularly temperature. libretexts.orgpearson.com At low temperatures, the reaction is under kinetic control, and the product that is formed fastest (1,2-adduct) predominates. At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to a majority of the most stable product (1,4-adduct). libretexts.orgfiveable.me

Table 2: Temperature Dependence of HBr Addition to 1,3-Butadiene

| Temperature | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Control Type |

|---|---|---|---|

| -80 °C | ~80% | ~20% | Kinetic |

| 40 °C | ~15% | ~85% | Thermodynamic |

This table illustrates the typical effect of temperature on the product distribution in the electrophilic addition to a simple conjugated diene, a model for the reactivity of the diene system in this compound.

The formation of both 1,2- and 1,4-addition products is explained by the formation of a common intermediate: a resonance-stabilized allylic carbocation. pressbooks.pubchemistrynotmystery.comlibretexts.org The reaction is initiated by the attack of an electrophile (e.g., H+) on one of the double bonds. This addition follows Markovnikov's rule, leading to the formation of the most stable possible carbocation. libretexts.orglibretexts.org

In a conjugated system, the resulting carbocation is allylic, meaning the positive charge is adjacent to a double bond. This allows for delocalization of the positive charge over two carbon atoms via resonance. fiveable.melibretexts.orglibretexts.org

The nucleophile can then attack either of the carbons that bear a partial positive charge in the resonance hybrid. libretexts.org

Attack at the carbon adjacent to the initial site of electrophilic attack (C2) results in the 1,2-addition product . chemistrynotmystery.com

Attack at the carbon at the end of the original π-system (C4) yields the 1,4-addition product . chemistrynotmystery.com

The stability of carbocations follows the order: tertiary > secondary > primary. fiveable.melibretexts.org Allylic and benzylic carbocations are particularly stable due to this resonance delocalization, which is a key factor in the reactivity of conjugated dienes. libretexts.orgchemistrysteps.com The greater stability of the allylic carbocation intermediate means that electrophilic additions to conjugated dienes often occur more readily than to simple alkenes. fiveable.me

Catalyzed Transformations and Mechanistic Insights

The reactivity of the this compound system can be further controlled and expanded through the use of catalysts. Both organocatalytic and metal-catalyzed approaches offer powerful strategies for achieving high levels of selectivity in various transformations.

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free method for activating substrates. For α,β-unsaturated ketones and aldehydes, chiral secondary amines are particularly effective catalysts. nih.gov They react reversibly with the carbonyl group to form nucleophilic enamine or dienamine intermediates.

In the case of a dienone system, reaction with a secondary amine catalyst can generate a trienamine intermediate. This process is a HOMO-activating strategy : the conversion of the carbonyl to a trienamine increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the π-system. nih.govacs.orgnih.gov This makes the molecule significantly more electron-rich and reactive as a nucleophile or as a diene in cycloaddition reactions. acs.orgnih.gov

This activation mode enables a variety of asymmetric transformations, including Diels-Alder reactions where the activated dienone can react with high regio- and stereoselectivity. nih.gov The chiral environment provided by the catalyst directs the approach of the electrophile, leading to enantiomerically enriched products.

Transition metal catalysts offer a broad range of possibilities for the selective functionalization of dienes. Metals such as iron, cobalt, palladium, and ruthenium can coordinate to the π-system of the dienone, activating it towards various transformations and controlling the regiochemical outcome. organic-chemistry.orgnih.govthieme-connect.denih.gov

Regioselective Functionalization: Iron and cobalt catalysts have been developed for the hydroacylation and hydrovinylation of 1,3-dienes, demonstrating high selectivity for 1,4-addition over 1,2-addition. nih.govnih.gov The mechanism often involves the formation of metallacycle intermediates, where the regioselectivity is controlled by the steric and electronic properties of the ligand coordinated to the metal center. nih.gov For instance, in a cobalt-catalyzed hydroacylation, aromatic aldehydes tend to yield 1,4-addition products, while aliphatic aldehydes can favor 1,2-hydroacylation. nih.gov

Ring-Closing Metathesis (RCM): For derivatives of this compound that contain an additional, appropriately positioned double bond, ring-closing metathesis is a powerful tool for the synthesis of cyclic structures. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium complexes (e.g., Grubbs' catalysts), involves the intramolecular exchange of alkylidene groups between two double bonds to form a new cyclic alkene and a small, volatile byproduct like ethylene. organic-chemistry.orgwikipedia.org RCM is highly valued for its functional group tolerance and its ability to form rings of various sizes, which would otherwise be difficult to synthesize. organic-chemistry.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Butadiene |

| Hydrogen Bromide |

| Hydrogen Chloride |

| Cyclopentenone |

Photochemical Reactivity and Energy Transfer

The photochemical behavior of a divinyl ketone system like this compound is governed by the principles of β,γ-unsaturated ketone photochemistry. The presence of two vinyl groups flanking a carbonyl group allows for unique intramolecular reactions upon photoexcitation.

Upon absorption of light, this compound can be promoted to an electronically excited state. The primary deactivation pathways for such molecules involve photochemical reactions that are often dependent on whether the reaction proceeds through a singlet or triplet excited state.

Two principal photoreactions are characteristic of β,γ-unsaturated ketones:

Norrish Type I Cleavage (α-Cleavage) : This reaction typically proceeds from the excited singlet state. stackexchange.com It involves the homolytic cleavage of the bond between the carbonyl carbon and one of the α-carbons. For this compound, this would generate an acyl radical and an allyl-type radical as a caged radical pair. stackexchange.com From this intermediate state, several subsequent reactions can occur:

Recombination : The radical pair can recombine to regenerate the starting ketone. stackexchange.com

Decarbonylation : The acyl radical can lose a molecule of carbon monoxide. The resulting alkyl radicals can then recombine to form hydrocarbon products. stackexchange.com

Isomerization : If the allyl radical has different substituents, recombination can occur at the other end of the allyl system, leading to an isomeric β,γ-unsaturated ketone. stackexchange.com

Oxa-di-π-methane Rearrangement : This is a signature photochemical reaction for β,γ-unsaturated ketones, particularly from the triplet excited state. stackexchange.com It is the oxygen-containing analogue of the di-π-methane rearrangement and results in the formation of a vinylcyclopropyl ketone. The mechanism involves the formation of a bridged diradical intermediate which rearranges to the final, characteristically three-membered ring product. stackexchange.com This pathway represents an efficient intramolecular energy transfer and reorganization process.

Another potential photochemical pathway for divinyl ketones is a photoinduced Nazarov cyclization, which involves a 4π-electrocyclization from an excited state to form a cyclopentenone derivative. acs.orgresearchgate.net This reaction offers a stereospecific route to five-membered rings under neutral, room-temperature conditions. acs.org

| Photochemical Reaction | Excited State | Key Intermediate | Potential Product Type |

| Norrish Type I Cleavage | Singlet stackexchange.com | Acyl-allyl diradical pair stackexchange.com | Isomeric Ketones, Hydrocarbons |

| Oxa-di-π-methane | Triplet stackexchange.com | Bridged diradical youtube.com | Vinylcyclopropyl ketone |

| Photo-Nazarov Cyclization | Excited State | Pentadienyl Cation-like acs.org | Cyclopentenone derivative |

The specific reaction pathway followed by this compound upon irradiation is dictated by the nature of the lowest-energy excited state.

Singlet Excited State (S₁) : The initial photoexcitation promotes the molecule to a singlet excited state. For β,γ-unsaturated ketones, reactions from the S₁ state are often rapid. The Norrish Type I cleavage is a characteristic reaction from this state, leading to the formation of a short-lived acyl-allyl diradical pair. stackexchange.com

Triplet Excited State (T₁) : The singlet excited state can undergo intersystem crossing (ISC) to a more stable, longer-lived triplet excited state. The efficiency of ISC is crucial in determining the reaction outcome. The triplet state is often described as a diradical, with unpaired electrons localized on the carbonyl oxygen and the β-carbon. msu.edu The oxa-di-pi-methane rearrangement is the dominant pathway from the T₁ state for many β,γ-unsaturated ketones. stackexchange.com The mechanism is believed to proceed through a 1,4-diradical intermediate that cyclizes and rearranges. msu.edu

Diradical Intermediates : Diradicals are central to the photochemistry of ketones. nih.gov In the Norrish Type I reaction, an acyl-allyl radical pair is formed. In the oxa-di-pi-methane rearrangement, a bridged 1,3-acyl shift diradical is a key intermediate. The stability and subsequent reaction pathways of these diradicals determine the final product distribution.

Reactivity as a Dipolarophile and in Other Pericyclic Reactions

While the term "dipolarophile" refers to the 2π-electron component (typically an alkene or alkyne) in a [3+2] cycloaddition reaction with a 1,3-dipole, this is not the characteristic pericyclic reactivity reported for divinyl ketones. researchgate.net Instead, the dominant pericyclic reaction for this class of compounds is the Nazarov cyclization.

Nazarov Cyclization : The Nazarov cyclization is the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. nih.govwikipedia.org This reaction is a powerful tool for the synthesis of five-membered rings. thermofisher.com

The generally accepted mechanism proceeds through the following steps:

Activation : A Lewis or Brønsted acid coordinates to the carbonyl oxygen, generating a stabilized pentadienyl cation. nih.gov

Electrocyclization : The 4π-electron system of the pentadienyl cation undergoes a thermally allowed, conrotatory electrocyclic ring closure. This step is stereospecific, as dictated by the Woodward-Hoffmann rules. wikipedia.org

Cation Rearrangement : The cyclization produces an oxyallyl cation intermediate.

Elimination & Tautomerization : The oxyallyl cation undergoes elimination of a proton to form a cyclopentadienol, which then tautomerizes to the more stable cyclopentenone product. wikipedia.org

| Pericyclic Reaction | System | Conditions | Key Intermediate | Product |

| Nazarov Cyclization | 4π (Divinyl Ketone) | Lewis or Brønsted Acid wikipedia.org | Pentadienyl Cation nih.gov | Cyclopentenone |

| Photo-Nazarov Cyclization | 4π (Divinyl Ketone) | UV Light acs.org | Excited State | Cyclopentenone |

While the vinyl groups in this compound could theoretically act as dipolarophiles in reactions with 1,3-dipoles (e.g., azides, nitrones), this reactivity is overshadowed by the highly efficient, intramolecular Nazarov cyclization. The electronic structure of the divinyl ketone system is primed to act as a 4π component in an electrocyclization rather than as a 2π component in a cycloaddition with an external dipole.

Computational Chemistry and Theoretical Studies of Hexa 1,4 Dien 3 One

Electronic Structure Elucidation

The arrangement and energies of electrons within a molecule dictate its chemical behavior. For Hexa-1,4-dien-3-one, a conjugated enone, theoretical studies focus on understanding the delocalization of π electrons and identifying the frontier molecular orbitals that are key to its reactivity.

The most critical orbitals for predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commasterorganicchemistry.com The HOMO is the orbital where the valence electrons are least tightly held, acting as an electron donor, while the LUMO is the lowest-energy orbital available to accept electrons. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

While specific computational data for this compound is not extensively published, analysis of structurally similar enones in theoretical studies, such as but-3-en-2-one (B6265698), provides valuable insights. koyauniversity.orgresearchgate.net In these systems, the HOMO is typically distributed across the C=C double bonds, while the LUMO shows significant density on the carbonyl carbon and the β-carbon of the enone system. This distribution is fundamental to understanding reactions like the Diels-Alder reaction, where the enone acts as a dienophile. masterorganicchemistry.comkoyauniversity.org

Table 1: Frontier Orbital Energies for a Structurally Related Compound (but-3-en-2-one) Data from a DFT study on the Diels-Alder reaction involving but-3-en-2-one. Energies are illustrative of a typical enone system.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.59 |

| LUMO | -2.01 |

| HOMO-LUMO Gap | 5.58 |

This interactive table is based on data for a related compound to illustrate the principles of HOMO-LUMO analysis.

Spin density distribution analysis is a computational method primarily used to investigate the location of unpaired electrons in radical species or molecules in triplet electronic states. It maps the excess of spin-up versus spin-down electrons across the molecule. For the neutral, ground-state (singlet) this compound, which has no unpaired electrons, this analysis is not typically performed as the spin density at any given point is zero. This type of study would become highly relevant if investigating radical reactions involving this compound, such as its behavior under certain photochemical conditions or its interaction with radical initiators.

Conformational Analysis and Energy Landscapes

The flexible single bonds in this compound allow it to exist in various spatial arrangements known as conformations or rotamers. wikipedia.org Conformational analysis aims to identify the most stable of these arrangements and determine the energy barriers between them.

Rotation around the single bonds in this compound gives rise to different rotamers. Of particular importance is the rotation around the C3-C4 single bond, which defines the relative orientation of the carbonyl group and the adjacent C=C double bond. Analogous to other conjugated systems like 1,3-butadiene, this leads to two primary planar conformers: the s-trans and s-cis forms. researchgate.net

s-trans conformer: The C=C and C=O double bonds are on opposite sides of the single bond, resulting in a dihedral angle of 180°. This conformer is generally more stable due to reduced steric hindrance. researchgate.net

s-cis conformer: The double bonds are on the same side of the single bond, with a dihedral angle of 0°. This form is typically higher in energy. researchgate.net

In addition to these planar forms, non-planar gauche conformers can also exist as stable energy minima. wikipedia.orgresearchgate.net The relative stability of these conformers is crucial as the ground-state geometry can influence the pathways of certain reactions, such as pericyclic reactions. researchgate.net

Computational methods can determine the potential energy surface for bond rotation, providing a detailed energy profile. This profile maps the energy of the molecule as a function of a specific dihedral angle. The profile reveals the energy of stable conformers (local minima), transition states for rotation (local maxima), and the energy barriers (activation energy) required to convert between them. For a simple system like butane, the energy separation between gauche and anti (trans) conformers is about 0.9 kcal/mol, while the barrier for rotation can be around 3.5-5 kcal/mol. wikipedia.org Similar energy differences and barriers would be expected for the rotamers of this compound.

Table 2: Expected Conformers of this compound and Their Relative Stabilities This table is a qualitative representation based on principles of conformational analysis.

| Conformer | Dihedral Angle (C=C-C=O) | Expected Relative Energy | Key Feature |

| s-trans | ~180° | Lowest (Most Stable) | Minimizes steric interactions |

| s-gauche | ~30-40° | Intermediate | Non-planar, stable minimum |

| s-cis | 0° | Highest (Transition State) | Eclipsed conformation, sterically hindered |

Quantum Chemical Methodology and Basis Set Selection

The accuracy and reliability of computational studies depend heavily on the chosen quantum chemical methodology and the basis set used to represent the atomic orbitals.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying organic molecules. It offers a favorable balance between computational cost and accuracy. researchgate.net DFT methods, particularly those employing hybrid functionals like B3LYP, have proven effective for calculating the geometries, energies, and vibrational frequencies of reactants, transition states, and products. chemrestech.comacs.org

To account for non-covalent interactions, such as van der Waals forces, which can be important in larger systems or for transition state stabilization, dispersion corrections are often added to the DFT functional. The Grimme D3 correction (as in B3LYP-D3) is a widely used approach for this purpose. researchgate.netkoyauniversity.org The selection of a suitable basis set, such as the Pople-style 6-311++G(d,p), which includes polarization and diffuse functions, is crucial for accurately describing the electronic structure. koyauniversity.org

Ab Initio and Post-Hartree-Fock Methods

While DFT is widely used, ab initio and post-Hartree-Fock methods provide alternative, and often more systematically improvable, approaches. Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster methods (e.g., CCSD(T)) explicitly account for electron correlation, which is approximated in most DFT functionals. acs.org

These methods are computationally more demanding than DFT but can offer higher accuracy, serving as a benchmark for DFT results. For example, in the study of (Z)-hexa-1,3,5-triene electrocyclization, single-point energy calculations were performed using high-level ab initio methods like QCISD(T) and MP4SDTQ on geometries optimized with DFT and MP2. acs.org This multi-level approach leverages the efficiency of lower-level methods for geometry optimization and the accuracy of higher-level methods for final energy calculations.

Solvation Models in Computational Studies

Many chemical reactions occur in solution, where the solvent can significantly influence reactivity, stability, and reaction barriers. Computational studies can account for these effects using solvation models, which are generally classified as implicit or explicit. arxiv.org

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous, homogeneous dielectric medium. researchgate.net The solute is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized medium is calculated. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgyoutube.com These models are computationally efficient and can provide a good description of bulk solvent effects. arxiv.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically surrounding the solute molecule in one or more solvation shells. This method can capture specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models. However, it is computationally very expensive due to the increased number of atoms. arxiv.orgnih.gov

Hybrid models that combine an explicit treatment of the first solvation shell with an implicit continuum for the bulk solvent offer a compromise between accuracy and computational cost. nih.gov The choice of solvation model is critical for accurately predicting thermodynamic parameters in solution, as demonstrated in studies of the arxiv.orgwikipedia.org-H shift in (Z)-hexa-1,3-diene, where calculations were performed in both the gas phase and in solvents like water and cyclohexane. chemrestech.com

Spectroscopic Characterization Methodologies for Hexa 1,4 Dien 3 One Systems

Electronic Absorption Spectroscopy (UV-Vis) Methodologies

UV-Vis spectroscopy is instrumental in probing the electronic transitions within conjugated systems like Hexa-1,4-dien-3-one. The presence of both π-bonds and non-bonding electrons on the oxygen atom gives rise to characteristic absorption bands.

Molecules containing π bonds, such as alkenes and carbonyl compounds, can absorb UV or visible light to promote an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. This is known as a π→π* transition. uzh.ch In systems with conjugated double bonds, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) becomes narrower. libretexts.orgelte.hu This results in the absorption of light at longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iq

This compound is a conjugated system where the carbonyl group is in conjugation with two carbon-carbon double bonds. This extended conjugation significantly lowers the energy required for the π→π* transition compared to isolated chromophores. libretexts.orglibretexts.org For example, a simple alkene absorbs around 171 nm, while 1,3-butadiene absorbs at 217 nm. libretexts.orglibretexts.org The extended π system in this compound is expected to result in a strong absorption band at a wavelength significantly longer than that of a simple enone. libretexts.org These π→π* transitions are typically characterized by high molar absorptivity (ε) values, often greater than 10,000 L·mol⁻¹·cm⁻¹. hnue.edu.vn

Table 1: Typical UV-Vis Absorption Maxima (λmax) for π→π Transitions in Various Chromophores*

| Chromophore | Example | λmax (nm) | Solvent |

|---|---|---|---|

| Isolated C=C | Ethene | 171 | Hexane |

| Isolated C=O | Ethanal | 180 | Hexane |

| Conjugated Diene | 1,3-Butadiene | 217 | Hexane |

| α,β-Unsaturated Ketone | 4-Methyl-3-penten-2-one | 236 |

This table provides illustrative data for comparison; the exact λmax for this compound would be determined experimentally.

Carbonyl compounds exhibit another characteristic electronic transition involving the promotion of a non-bonding (n) electron from one of the lone pairs on the oxygen atom to the π* anti-bonding orbital of the C=O group. uzh.chhnue.edu.vn This is termed an n→π* transition. uzh.ch

Because non-bonding orbitals are higher in energy than π bonding orbitals, the energy gap for an n→π* transition is smaller than for a π→π* transition within the same molecule. libretexts.orglibretexts.org Consequently, the n→π* absorption occurs at a longer wavelength. libretexts.org However, these transitions are "symmetry forbidden," meaning the probability of them occurring is low. elte.hu This results in absorption bands with very low intensity (low molar absorptivity), typically with ε values between 10 and 100 L·mol⁻¹·cm⁻¹. libretexts.orghnue.edu.vn For simple ketones, this weak band appears around 280-290 nm. hnue.edu.vn In this compound, this transition is also expected to be present at a longer wavelength, typically above 300 nm, but it may be obscured by the much stronger π→π* band. libretexts.org

Vibrational Spectroscopy (IR) Methodologies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense signals in an IR spectrum, typically appearing in the region of 1665-1760 cm⁻¹. orgchemboulder.comudel.edu The exact position of this band provides significant structural information. For saturated aliphatic ketones, the C=O stretch is typically observed around 1715 cm⁻¹. spectroscopyonline.comlibretexts.org

In this compound, the carbonyl group is conjugated with C=C double bonds. This conjugation allows for delocalization of π-electron density, which weakens the C=O double bond, giving it more single-bond character. youtube.com A weaker bond requires less energy to stretch, and therefore, the absorption frequency is lowered. spectroscopyonline.comyoutube.com For α,β-unsaturated ketones, this shift is typically around 25-30 cm⁻¹, resulting in an absorption in the 1666-1685 cm⁻¹ range. spectroscopyonline.comlibretexts.org

The stretching vibrations of carbon-carbon double bonds (C=C) are also observable in the IR spectrum. For non-conjugated alkenes, this absorption is found in the 1620-1680 cm⁻¹ range. ucla.edu In conjugated systems like dienes and enones, the position and intensity of these bands can be affected. The C=C stretching mode in conjugated systems often appears with increased intensity compared to isolated double bonds. For this compound, C=C stretching bands are expected in the region of 1620-1640 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1665 - 1690 | Strong |

| Alkene (C=C) | Stretch | 1620 - 1640 | Medium |

| Alkene (=C-H) | Stretch | 3010 - 3100 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each chemically non-equivalent proton in the molecule. The vinyl protons (H-C=C) are expected to resonate in the downfield region, typically between 5.0 and 7.5 ppm, due to the deshielding effect of the π bonds. The protons on the double bond adjacent (alpha, beta) to the carbonyl group will be further deshielded. The terminal methyl group protons would appear as a doublet in the upfield region, around 1.8-2.0 ppm. Complex splitting patterns (e.g., doublet of doublets) would arise from spin-spin coupling between neighboring protons, providing information on the connectivity of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for each unique carbon atom. The most characteristic signal for this compound would be the carbonyl carbon, which is highly deshielded and appears far downfield, typically in the range of 190-215 ppm. libretexts.org The sp²-hybridized carbons of the double bonds would resonate between 100 and 150 ppm, while the sp³-hybridized carbon of the methyl group would appear in the upfield region (15-30 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 | =CH₂ | ~5.0 - 5.5 | ~128 |

| C2 | =CH | ~6.0 - 7.0 | ~135 |

| C3 | C=O | N/A | ~195 - 205 |

| C4 | =CH | ~6.5 - 7.5 | ~130 |

| C5 | =CH | ~5.5 - 6.5 | ~145 |

Note: These are estimated values based on typical ranges for similar structures. Actual values would be confirmed by experimental data.

Regiochemical Assignment through Chemical Shifts

¹H and ¹³C NMR spectroscopy are powerful tools for determining the regiochemistry of a molecule like this compound. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment.

In the ¹H NMR spectrum of this compound, the protons on the double bonds (vinylic protons) and the methyl group protons would resonate at characteristic chemical shifts. Protons closer to the electron-withdrawing carbonyl group (C=O) would be deshielded and appear at a higher chemical shift (downfield) compared to protons further away. For instance, the protons on the C1-C2 double bond would likely have different chemical shifts than the protons on the C4-C5 double bond due to their different proximity to the C3-ketone.

Similarly, in the ¹³C NMR spectrum, the carbon atoms would exhibit distinct chemical shifts. The carbonyl carbon (C3) would be expected to have the largest chemical shift, typically in the range of 190-220 ppm for a ketone. The olefinic carbons (C1, C2, C4, C5) would appear in the range of approximately 100-150 ppm. The methyl carbon (C6) would be found at a much lower chemical shift (upfield). By analyzing these chemical shifts and comparing them to predicted values or data from analogous structures, the precise connectivity of the atoms (regiochemistry) can be confirmed.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts would be structured as follows, though the actual values are currently unavailable:

Hypothetical ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H1a | unavailable |

| H1b | unavailable |

| H2 | unavailable |

| H4 | unavailable |

| H5 | unavailable |

Hypothetical ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1 | unavailable |

| C2 | unavailable |

| C3 (C=O) | unavailable |

| C4 | unavailable |

| C5 | unavailable |

Stereochemical Elucidation using Coupling Constants

The stereochemistry of the C4-C5 double bond (i.e., whether it is E or Z) can be determined from the coupling constant (J) between the vinylic protons H4 and H5 in the ¹H NMR spectrum. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons.

For protons on a double bond:

A large coupling constant, typically in the range of 11-18 Hz, is indicative of a trans (or E) relationship.

A smaller coupling constant, usually between 6-14 Hz, suggests a cis (or Z) relationship.

By measuring the J-coupling between H4 and H5, the stereochemistry of this double bond could be unambiguously assigned.

A data table for coupling constants would typically be presented as follows:

Hypothetical Coupling Constant Data for this compound

| Coupled Protons | Coupling Constant (J, Hz) |

|---|

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In an MS experiment, the molecule is ionized to form a molecular ion (M⁺•), and its mass-to-charge ratio (m/z) is measured. For this compound (C₆H₈O), the exact mass of the molecular ion would be approximately 96.0575 g/mol .

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For a ketone, common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. For this compound, this could involve the loss of a vinyl radical (•CH=CH₂) or a propenyl radical (•CH=CHCH₃).

McLafferty Rearrangement: This is possible if there is a γ-hydrogen available for transfer to the carbonyl oxygen. In this compound, this rearrangement is not expected to be a primary fragmentation pathway due to the structure.

Analysis of the m/z values of the fragment ions would help to confirm the structure of this compound. A table summarizing the significant ions in the mass spectrum would be structured as follows:

Hypothetical Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 96 | [C₆H₈O]⁺• (Molecular Ion) |

| unavailable | unavailable |

Based on a thorough review of available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the provided outline. The search for documented research connecting this compound as a specific precursor to the advanced applications listed—such as the synthesis of quinoxaline-based chromophores, specific heterocyclic systems, strained polycyclic rings, non-linear optical (NLO) materials, and dye-sensitized solar cells (DSSCs)—did not yield relevant results.

The existing literature details general synthesis methods for these complex molecules and materials, but does not name this compound as a key building block. For example, research on quinoxaline derivatives often involves the condensation of different precursors nih.gov, and studies on functional materials like NLOs and DSSCs describe various other classes of organic compounds scispace.comresearchgate.netresearchgate.net.

While the structural motif of a dienone is common in organic synthesis, the specific applications for this compound as outlined are not supported by the retrieved scientific data. Therefore, to ensure scientific accuracy and strictly adhere to the user's instructions of not introducing information outside the provided scope, the article cannot be written.

Advanced Applications of Hexa 1,4 Dien 3 One in Organic Synthesis and Materials Science

Development of Functional Materials

Precursors for Polymer Chemistry and Novel Polymeric Materials

While not a commonly utilized monomer in large-scale industrial polymer production, the molecular architecture of hexa-1,4-dien-3-one offers significant potential as a precursor for the synthesis of novel polymeric materials. Its reactivity stems from the conjugated α,β-unsaturated ketone system and an additional isolated vinyl group, making it amenable to various polymerization strategies.

The conjugated system in this compound makes it susceptible to polymerization. wikipedia.org Due to their extended conjugation, α,β-unsaturated carbonyls are prone to polymerization, a reaction that is a dominant application for this class of compounds on an industrial scale. wikipedia.org The polymerization of α,β-unsaturated ketones can be initiated through various methods, including anionic and radical pathways, to produce polymers with unique properties. For instance, the anionic polymerization of α,β-unsaturated ketones with bulky substituents has been explored to synthesize optically active helical polymers.

Furthermore, the presence of two double bonds in this compound suggests its potential utility as a crosslinking agent. Crosslinking agents are crucial for forming three-dimensional networks in polymers, a process that enhances their mechanical strength and thermal stability. Dienes are known to be effective crosslinking agents. The two vinyl groups in this compound could participate in copolymerization reactions with other monomers, thereby introducing crosslinks into the final polymer matrix.

The reactivity of the carbonyl group in this compound also opens avenues for its derivatization into other functional monomers. For example, reduction of the ketone to an alcohol would yield hexa-1,4-dien-3-ol, which could then be esterified with acrylic or methacrylic acid to produce a diene-containing monomer with enhanced polymerization capabilities. Such monomers could be incorporated into various polymer backbones to introduce specific functionalities.

The table below summarizes the potential applications of this compound as a polymer precursor based on its structural features.

| Structural Feature | Potential Application in Polymer Chemistry |

| Conjugated α,β-unsaturated ketone | Susceptible to anionic and radical polymerization to form novel polymer backbones. |

| Two vinyl groups | Can act as a crosslinking agent to form three-dimensional polymer networks. |

| Carbonyl group | Allows for chemical modification to synthesize other functional monomers. |

Ligand Design and Metal Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, known as ligands, that can bind to metal ions to form coordination complexes. These complexes have a wide range of applications, including in catalysis, materials science, and medicine. The structure of this compound, with its dienone system, provides multiple potential coordination sites, making it an interesting candidate for ligand design.

In the case of this compound, the carbonyl oxygen atom possesses lone pairs of electrons that can be donated to a metal center, allowing it to act as a Lewis base. Aldehydes and ketones can bind to metals in either an η¹-O-bonded or an η²-C,O-bonded fashion. wikipedia.org The η¹ mode is more common for Lewis acidic metal centers, while the η² mode is favored by electron-rich, low-valent metals. wikipedia.org

Furthermore, the conjugated diene system of this compound can also participate in coordination to a metal center. Dienes are widely utilized as chelating ligands in organometallic chemistry. wikipedia.org The π-electrons of the double bonds can overlap with the d-orbitals of a transition metal, forming a stable complex. The specific coordination mode would depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

The potential coordination modes of this compound are summarized in the table below.

| Potential Coordination Site | Description |

| Carbonyl Oxygen | The lone pairs on the oxygen atom can coordinate to a metal center in an η¹ fashion. |

| Carbonyl Group (C=O) | The π-bond of the carbonyl can coordinate to a metal center in an η² fashion. |

| Diene System (C=C-C=C) | The conjugated π-system of the diene can chelate to a metal center. |

The development of ligands based on the this compound scaffold could lead to novel catalysts with unique reactivity and selectivity, or to new materials with interesting electronic and magnetic properties.

Future Research Directions and Challenges

Exploration of Unconventional Synthetic Strategies

The high reactivity and tendency of hexa-1,4-dien-3-one to polymerize present challenges for its synthesis and storage. targetmol.commedkoo.com Consequently, a significant area of future research lies in the development of unconventional strategies that either generate the dienone in situ or employ stable surrogates that unveil the reactive structure under specific catalytic conditions.

One promising approach involves tandem reactions where the divinyl ketone is formed and consumed in a single pot. For instance, a dual-role catalyst that activates both alkyne π-bonds and carbonyl lone pairs has enabled a tandem alkyne-aldehyde metathesis–Nazarov cyclization. nih.gov In this process, a substrate containing both an aldehyde and an alkyne tethered together undergoes an initial metathesis to form the divinyl ketone, which then immediately cyclizes. nih.gov Another innovative strategy uses alkoxytrienes as stable divinyl ketone surrogates. These compounds undergo facile Nazarov cyclization upon protonation under conditions that are too mild for the corresponding divinyl ketone itself to react, offering a milder entry into the core reaction. nih.gov

Additionally, novel methods for the direct synthesis of divinyl ketone and its derivatives are being explored. A patented method describes the production of divinyl ketone from acetone (B3395972) and paraformaldehyde using a catalyst system composed of a secondary amine hydrohalide and a carboxylic acid under moderate temperatures and pressures. google.com Such methods, which avoid harsh conditions and utilize readily available starting materials, are crucial for broadening the accessibility and application of this versatile compound.

| Strategy | Description | Key Features |

| Tandem Metathesis/Cyclization | A dual-function catalyst promotes an initial alkyne-aldehyde metathesis to form the divinyl ketone in situ, followed by immediate Nazarov cyclization. nih.gov | One-pot synthesis; avoids isolation of reactive intermediate. nih.gov |

| Alkoxytriene Surrogates | Stable alkoxytrienes are used as precursors that generate the reactive pentadienyl cation intermediate upon protonation under mild conditions. nih.gov | Milder reaction conditions; enhanced stability of starting material. nih.gov |

| Direct Synthesis from Ketones | Reaction of a ketone (e.g., acetone) with paraformaldehyde using a specific amine salt/carboxylic acid catalyst system. google.com | Utilizes inexpensive, readily available starting materials. google.com |

Deepening Mechanistic Understanding via Advanced Experimental and Computational Techniques

The core reactivity of this compound is its transformation via the Nazarov cyclization, a 4π conrotatory electrocyclization of a pentadienyl cation. wikipedia.orgyoutube.com While the fundamental mechanism is well-established, a deeper, quantitative understanding of the subtle factors governing its efficiency and selectivity is a major goal for future research. This involves a synergistic approach combining advanced experimental techniques with high-level computational studies, such as Density Functional Theory (DFT). researchgate.netresearchgate.net

Recent investigations have focused on elucidating the intricate interplay of factors that control the reaction. For example, computational and experimental studies have been used to design systems where chirality can be transferred with high fidelity (>95%) through a mechanism involving the formation and preservation of transient helical chirality in the pentadienyl cation intermediate. researchgate.net DFT calculations have also been employed to understand how different catalysts, such as HCl versus GaCl₃, can shift the chemoselectivity of the reaction between a 4π-conrotatory and a putative 6π-disrotatory electrocyclization pathway. researchgate.net

Future work will likely focus on:

Torquoselectivity Analysis: Precisely predicting and controlling the direction of conrotatory ring closure based on substituent effects, which is key to stereocontrol. researchgate.net

Catalyst-Substrate Interactions: Modeling the transition states of reactions involving various Lewis acids, Brønsted acids, and organocatalysts to rationalize and predict catalyst performance. researchgate.net

Post-Cyclization Pathways: Understanding the energetics of competing pathways for the oxyallyl cation intermediate, such as elimination versus trapping by nucleophiles or engaging in Wagner-Meerwein rearrangements. nih.govacs.org This knowledge is critical for designing reactions that yield more complex and highly functionalized products.

A recent study demonstrated that fully substituted divinyl ketones (fsDVKs), previously considered poor substrates, undergo facile Nazarov cyclization due to steric crowding in the pentadienyl cation intermediate. nih.gov This steric activation, validated by computational studies, raises the energy of the intermediate, thereby lowering the cyclization barrier and enabling the construction of adjacent all-carbon quaternary stereocenters under mild conditions. nih.gov

Rational Design of this compound Derivatives with Tailored Reactivity and Selectivity

The rational design of this compound derivatives is a crucial frontier for expanding the synthetic power of the Nazarov cyclization. By strategically placing substituents on the dienone backbone, chemists can exert precise control over the reaction's outcome, directing selectivity and even unlocking novel reaction cascades.

A key strategy involves the use of "directing groups." For instance, placing a silicon substituent at the β-position can direct the regioselectivity of the elimination step after cyclization, leveraging the β-silicon effect to ensure the formation of a single product isomer. youtube.com The stereochemical outcome of the electrocyclization is also highly dependent on the substrate's conformation. youtube.com Substituents that enforce the required s-trans, s-trans conformation through steric effects, such as α-substituents that introduce allylic strain, can dramatically increase the reaction rate. youtube.com

Future research in this area will focus on designing substrates for increasingly complex transformations:

Asymmetric Cyclizations: Developing chiral auxiliaries or substrates that react selectively with chiral catalysts to produce enantiomerically pure cyclopentenones. nih.gov

Interrupted Cyclizations: Designing derivatives where the oxyallyl cation intermediate is trapped by internal or external nucleophiles before elimination can occur, leading to highly functionalized cyclopentanes. wikipedia.orgresearchgate.net

Domino Reactions: Creating substrates that, after the initial Nazarov cyclization, can undergo subsequent programmed reactions, such as the Wagner-Meerwein rearrangement sequence, to build complex molecular architectures stereospecifically. nih.govacs.org The selectivity between elimination and rearrangement pathways can be controlled by the choice of catalyst and the migratory aptitude of the substituents. acs.orgacs.org

| Derivative Design Strategy | Goal | Mechanism of Control |